molecular formula C17H17FN2O4S B5889779 3-fluoro-N-[3-(morpholine-4-sulfonyl)phenyl]benzamide

3-fluoro-N-[3-(morpholine-4-sulfonyl)phenyl]benzamide

Cat. No.: B5889779
M. Wt: 364.4 g/mol
InChI Key: HGMHVPYHQDXDFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-[3-(morpholine-4-sulfonyl)phenyl]benzamide is a synthetic organic compound with a molecular formula of C17H17FN2O4S . This compound is characterized by the presence of a fluorine atom, a morpholine ring, and a sulfonyl group attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[3-(morpholine-4-sulfonyl)phenyl]benzamide typically involves multiple steps. One common method starts with the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine. This intermediate is then subjected to nitro group reduction using Fe/NH4Cl to yield 3-fluoro-4-morpholinoaniline . The final step involves the reaction of this intermediate with substituted aryl sulfonyl chlorides to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[3-(morpholine-4-sulfonyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is this compound, which can be further modified for various applications.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-[3-(morpholine-4-sulfonyl)phenyl]benzamide is unique due to the presence of the fluorine atom and the morpholine ring, which confer specific chemical reactivity and biological activity. Its ability to form strong hydrogen bonds and its antimicrobial properties make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-fluoro-N-(3-morpholin-4-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c18-14-4-1-3-13(11-14)17(21)19-15-5-2-6-16(12-15)25(22,23)20-7-9-24-10-8-20/h1-6,11-12H,7-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMHVPYHQDXDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.